molecular formula C14H9Cl2FO2 B1420633 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-69-4

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420633
CAS No.: 1160260-69-4
M. Wt: 299.1 g/mol
InChI Key: SBPODVSNMAYSPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxybenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of benzoyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide, while coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can be studied in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of benzoyl chloride with the functional groups of 2-chloro-6-fluorobenzyl. This combination allows for versatile applications in organic synthesis and proteomics research .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPODVSNMAYSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220015
Record name 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-69-4
Record name 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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